dipropyl (Z)-2-chlorobut-2-enedioate
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Overview
Description
Dipropyl (Z)-2-chlorobut-2-enedioate is an organic compound characterized by its unique structure, which includes a chlorinated butenedioate backbone with dipropyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (Z)-2-chlorobut-2-enedioate typically involves the esterification of (Z)-2-chlorobut-2-enedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
(Z)−2−chlorobut−2−enedioicacid+2propanolH2SO4dipropyl(Z)−2−chlorobut−2−enedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (Z)-2-chlorobut-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield (Z)-2-chlorobut-2-enedioic acid and propanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Hydrolysis: (Z)-2-chlorobut-2-enedioic acid and propanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropyl (Z)-2-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropyl (Z)-2-chlorobut-2-enedioate involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dipropyl (E)-2-chlorobut-2-enedioate: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Diethyl (Z)-2-chlorobut-2-enedioate: Similar structure but with ethyl ester groups instead of propyl.
Dimethyl (Z)-2-chlorobut-2-enedioate: Similar structure but with methyl ester groups.
Uniqueness
Dipropyl (Z)-2-chlorobut-2-enedioate is unique due to its specific ester groups and the (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. The presence of the chlorine atom also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
22801-46-3 |
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Molecular Formula |
C10H15ClO4 |
Molecular Weight |
234.67 g/mol |
IUPAC Name |
dipropyl (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C10H15ClO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h7H,3-6H2,1-2H3/b8-7- |
InChI Key |
VTUCYQFUIWDWJL-FPLPWBNLSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C(/C(=O)OCCC)\Cl |
Canonical SMILES |
CCCOC(=O)C=C(C(=O)OCCC)Cl |
Origin of Product |
United States |
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